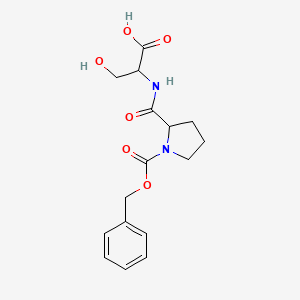

1-((Benzyloxy)carbonyl)prolylserine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

73912-83-1 |

|---|---|

Molecular Formula |

C16H20N2O6 |

Molecular Weight |

336.34 g/mol |

IUPAC Name |

3-hydroxy-2-[(1-phenylmethoxycarbonylpyrrolidine-2-carbonyl)amino]propanoic acid |

InChI |

InChI=1S/C16H20N2O6/c19-9-12(15(21)22)17-14(20)13-7-4-8-18(13)16(23)24-10-11-5-2-1-3-6-11/h1-3,5-6,12-13,19H,4,7-10H2,(H,17,20)(H,21,22) |

InChI Key |

PMGNCMOZLHZLBM-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)NC(CO)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 1 Benzyloxy Carbonyl Prolylserine

Approaches to Peptide Bond Formation for Prolylserine Dipeptide Scaffold

The creation of the peptide bond between proline and serine is the central step in forming the dipeptide scaffold. This can be accomplished through both solution-phase and solid-phase methodologies, each with its own set of advantages and challenges.

Solution-Phase Synthetic Protocols

Solution-phase peptide synthesis (SPPS) offers a traditional and versatile approach for constructing dipeptides like Z-Pro-Ser. ekb.eg This method involves the reaction of protected amino acid derivatives in a suitable solvent, followed by purification of the resulting dipeptide. A key advantage of solution-phase synthesis is the ability to purify and characterize intermediates at each step, ensuring the quality of the final product.

The formation of the peptide bond in solution typically involves the activation of the carboxylic acid group of the N-protected proline, followed by its reaction with the amino group of the serine derivative. ekb.eg Common activating agents include carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or O-(benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate (B81430) (TBTU) to suppress side reactions and improve coupling efficiency. nih.govbeilstein-journals.org

A notable development in solution-phase synthesis is the Group-Assisted Purification (GAP) chemistry, which aims to simplify the purification process by avoiding chromatography and recrystallization. nih.gov This method utilizes a protective group that facilitates the purification of the desired peptide. nih.gov

Solid-Phase Peptide Synthesis (SPPS) Applications

Solid-phase peptide synthesis (SPPS) has become the method of choice for the routine synthesis of peptides due to its efficiency and amenability to automation. wikipedia.orguzh.ch In SPPS, the C-terminal amino acid (in this case, serine) is anchored to a solid support (resin), and the peptide chain is elongated by the sequential addition of N-protected amino acids. uzh.ch

A significant challenge in SPPS, particularly for sequences containing proline and serine, is peptide aggregation. sigmaaldrich.com The formation of secondary structures like β-sheets can hinder coupling reactions and lead to incomplete synthesis. chempep.com To address this, specialized building blocks known as pseudoproline dipeptides have been developed. wikipedia.orgchempep.com These are derived from serine or threonine and are reversibly protected as oxazolidine (B1195125) rings, which mimic the conformation of proline and disrupt the formation of aggregates. wikipedia.orgchempep.com

Installation and Manipulation of the Benzyloxycarbonyl (Z) Protecting Group

The benzyloxycarbonyl (Z or Cbz) group is a widely used N-terminal protecting group in peptide synthesis. biointerfaceresearch.comresearchgate.net Its stability under various conditions and its selective removal make it a valuable tool for orchestrating complex synthetic routes. thieme-connect.deresearchgate.net

N-Terminal Protection Strategies for Proline Residue

The introduction of the Z-group onto the secondary amine of proline is a standard procedure in peptide synthesis. This is typically achieved by reacting proline with benzyl (B1604629) chloroformate (Cbz-Cl) or a similar reagent under basic conditions. organic-chemistry.org The Z-group protects the N-terminus of proline from unwanted reactions during the subsequent coupling step with serine. thieme-connect.de

The Z-group is stable to the basic conditions often used for the removal of the Fmoc (9-fluorenylmethoxycarbonyl) group, another common N-terminal protecting group. researchgate.net This allows for orthogonal protection strategies where different protecting groups can be selectively removed without affecting others. thieme-connect.depeptide.com

Orthogonality Considerations with Serine Side-Chain Protecting Groups

The hydroxyl group of the serine side chain is reactive and must be protected during peptide synthesis to prevent side reactions. ug.edu.pl The choice of protecting group for the serine side chain must be "orthogonal" to the N-terminal Z-group on proline. thieme-connect.depeptide.com This means that the serine protecting group should be stable under the conditions used to remove the Z-group, and vice versa.

Common protecting groups for the serine hydroxyl group in a Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy include benzyl (Bzl) ethers. peptide.comug.edu.pl In an Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy, tert-butyl (tBu) ethers are typically used. ug.edu.pl The Z-group is generally removed by catalytic hydrogenolysis (e.g., using H₂ and a palladium catalyst) or by strong acids, while the tBu group is cleaved by moderate acids like trifluoroacetic acid (TFA). thieme-connect.depeptide.com This difference in cleavage conditions allows for the selective deprotection of either the N-terminus or the serine side chain as needed during the synthesis.

The following table summarizes common protecting groups and their cleavage conditions, highlighting the principle of orthogonality:

| Protecting Group | Abbreviation | Cleavage Conditions |

| Benzyloxycarbonyl | Z or Cbz | Catalytic Hydrogenolysis, Strong Acid |

| tert-Butyloxycarbonyl | Boc | Moderate Acid (e.g., TFA) |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) |

| Benzyl | Bzl | Catalytic Hydrogenolysis, Strong Acid |

| tert-Butyl | tBu | Moderate Acid (e.g., TFA) |

Derivatization and Analog Synthesis of 1-((Benzyloxy)carbonyl)prolylserine

Once synthesized, Z-Pro-Ser can serve as a scaffold for further chemical modifications to create a diverse range of analogs. These modifications can be introduced to study structure-activity relationships, improve biological properties, or incorporate labels for analytical purposes.

A powerful technique for generating analogs is "proline editing," where a hydroxyproline (B1673980) (Hyp) residue is incorporated into the peptide during synthesis. nih.gov The hydroxyl group of Hyp can then be chemically modified on the solid phase to introduce a wide variety of functional groups at the 4-position of the proline ring. nih.gov This allows for the synthesis of a library of prolyl-serine dipeptide analogs with diverse functionalities.

Furthermore, the serine residue can also be a point of modification. For instance, isosteres of the Ser-Pro dipeptide have been designed and synthesized to act as potential inhibitors of specific enzymes. nih.gov These isosteres mimic the structure of the natural dipeptide but possess altered chemical properties.

The synthesis of derivatized dipeptides often involves a combination of solution-phase and solid-phase techniques, leveraging the strengths of each methodology to achieve the desired molecular complexity.

Synthesis of Stereoisomers and Conformationally Restricted Analogs

The biological activity and specificity of peptides are highly dependent on their three-dimensional structure. The synthesis of specific stereoisomers and conformationally restricted analogs of the Pro-Ser motif is a key strategy to control the peptide's shape, enhance its stability, and improve its binding affinity to target receptors.

The proline residue, with its inherent cyclic structure, already imparts a degree of conformational rigidity. uni-regensburg.de However, further constraining the molecule by creating more rigid proline analogs can be a powerful tool in peptidomimetic design. uni-regensburg.de One approach involves the synthesis of bicyclic or spirocyclic structures that lock the puckering of the five-membered ring. For instance, a practical synthetic scheme has been developed to prepare both the cis- and trans-fused stereoisomers of N-Boc-L-octahydroindole-2-carboxylic acid (L-Oic), a proline analog. The key step in this synthesis is the ring-closing metathesis of a suitably diallylated proline derivative, which allows for the creation of these distinct stereoisomers. researchgate.net

Another strategy is to replace the proline ring with a different cyclic structure. The 7-azabicyclo[2.2.1]heptane-1-carboxylic acid (Ahc) has been used as a conformationally restricted proline analog capable of mimicking distorted amide bonds. unirioja.es The synthesis of a dipeptide containing this analog, Piv-L-Ser-Ahc-NHMe, demonstrated that the Ahc-Ser sequence adopts a type I β-turn, a common secondary structure in proteins. unirioja.es Similarly, replacing proline with azetidine-2-carboxylic acid in a tripeptide resulted in a two-fold increase in inhibitory activity against thrombin, highlighting the impact of conformational constraint on biological function. uni-regensburg.de

Table 1: Examples of Conformationally Restricted Proline Analogs

| Proline Analog | Synthetic Strategy | Key Feature |

| (2S, 3aS, 7aS)-Octahydroindole-2-carboxylic acid (Oic) | Ring-closing metathesis of a diallylated proline derivative. researchgate.net | A fused bicyclic system that provides significant conformational rigidity. researchgate.net |

| 7-Azabicyclo[2.2.1]heptane-1-carboxylic acid (Ahc) | Intramolecular cyclization of functionalized cyclohexane (B81311) derivatives. unirioja.es | A bridged bicyclic system that can induce β-turn conformations. unirioja.es |

| Azetidine-2-carboxylic acid (Aze) | Synthesized from natural compounds or via multi-step organic synthesis. uni-regensburg.de | A four-membered ring that imparts rigidity when incorporated into a peptide chain. uni-regensburg.de |

Incorporation into Longer Peptide Sequences or Peptidomimetics

The dipeptide this compound is a versatile building block for solid-phase and solution-phase peptide synthesis, enabling its incorporation into longer peptide chains or complex peptidomimetics. Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties, such as enhanced stability against enzymatic degradation. nih.gov

The standard method for incorporating the Z-Pro-Ser unit involves peptide coupling reactions. For example, the synthesis of the dipeptide Piv-L-Ser-L-Pro-NHMe was achieved by a coupling reaction between Boc-L-Ser(OBn)-OH and L-Pro-NHMe·HCl using O-(benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU) as the coupling agent. unirioja.es This demonstrates a typical procedure where the protected serine derivative is activated and then reacted with the proline derivative to form the peptide bond. unirioja.es

This fundamental coupling strategy can be extended to create much larger and more complex molecules. In one instance, a peptide fragment containing a Ser(OBz1)-Pro-Phe-OtBu sequence was elongated to an octa-azapeptide. google.com After hydrolysis of the tert-butyl ester, the resulting acid was coupled with a protected arginine hydrazine (B178648) derivative to extend the peptide chain. google.com

Furthermore, conformationally restricted analogs of the Pro-Ser dipeptide can be incorporated into biologically active peptides to enhance their properties. The introduction of scaffolds like 4-amino-1,2,4,5-tetrahydro-2-benzazepin-3-one (B136569) (Aba) as a dipeptide mimic into the N-terminal tetrapeptide of dermorphin (B549996) (H-Tyr-D-Ala-Phe-Gly-NH2) led to significant changes in affinity and selectivity for opioid receptors. researchgate.net This highlights how replacing a standard dipeptide unit with a constrained mimetic can fine-tune the pharmacological profile of a peptide. researchgate.net More advanced strategies, such as incorporating the Pro-Ser motif into macrocyclic structures using techniques like ring-closing metathesis or SNAr macrocyclization, can further enhance stability and conformational definition. nih.govuu.nl

Table 2: Examples of Peptides and Peptidomimetics Incorporating the Prolyl-Serine Motif

| Resulting Peptide/Peptidomimetic | Synthetic Approach | Purpose/Application |

| Piv-L-Ser-L-Pro-NHMe | Solution-phase coupling of Boc-L-Ser(OBn)-OH and L-Pro-NHMe·HCl using TBTU. unirioja.es | Model peptide for conformational analysis and comparison with restricted analogs. unirioja.es |

| Octa-azapeptide | Elongation of a Ser(OBz1)-Pro-Phe-OtBu fragment via coupling with a protected arginine hydrazine. google.com | Synthesis of aza-peptide analogs for drug discovery. google.com |

| Dermorphin Analog | Incorporation of a 4-amino-2-benzazepin-3-one (Aba) scaffold as a dipeptide mimic. researchgate.net | To create conformationally restricted analogs with altered receptor affinity and selectivity. researchgate.net |

| Cyclic Peptidomimetics | Solid-phase synthesis followed by SNAr macrocyclization. nih.gov | To create stable, macrocyclic structures that mimic protein secondary structures. nih.gov |

Mechanistic Investigations of Protecting Group Chemistry in Peptide Synthesis

Chemical Reactivity of the Benzyloxycarbonyl Group in Peptide Scaffolds

The utility of the Cbz group is largely defined by the specific and mild conditions under which it can be removed. The primary methods for deprotection involve catalytic hydrogenation and acidolysis, each proceeding through distinct mechanistic pathways.

The most common and mildest method for the cleavage of the benzyloxycarbonyl group is catalytic hydrogenolysis. creative-peptides.com This reaction is typically carried out using a palladium catalyst, often on a carbon support (Pd/C), under an atmosphere of hydrogen gas (H₂). nih.gov

The mechanism involves the reductive cleavage of the benzylic C-O bond. The key steps are:

Adsorption: Both the Cbz-protected peptide and molecular hydrogen are adsorbed onto the surface of the palladium catalyst.

Cleavage: The catalyst facilitates the cleavage of the carbon-oxygen bond between the benzyl (B1604629) group and the carbamate (B1207046) oxygen.

Product Formation: This cleavage results in the formation of toluene (B28343) and an unstable carbamic acid intermediate.

Decarboxylation: The carbamic acid spontaneously decomposes, releasing carbon dioxide and liberating the free amine of the peptide. nih.gov

This method is highly favored for its clean reaction profile and neutral pH conditions, which preserves the integrity of most other protecting groups and acid- or base-sensitive functionalities within the peptide. creative-peptides.com Transfer hydrogenation, using hydrogen donors like ammonium (B1175870) formate, can also be employed as an alternative to using H₂ gas. ub.edu

Table 1: Conditions for Hydrogenolysis of Cbz Group

| Catalyst | Hydrogen Source | Solvent | Temperature | Key Feature |

|---|---|---|---|---|

| 10% Pd/C | H₂ (gas) | Methanol (MeOH) | Room Temperature | Standard, mild conditions |

| 10% Pd/C | Ammonium Formate | Methanol (MeOH) | Room Temperature | Transfer hydrogenation, avoids H₂ gas |

| Pd/C + Nb₂O₅/C | H₂ (gas) | Methanol (MeOH) | Room Temperature | Facilitates faster deprotection |

While generally stable to mild acids, the Cbz group can be cleaved under strong acidic conditions. nih.gov Reagents such as hydrogen bromide (HBr) in acetic acid or anhydrous hydrogen fluoride (B91410) (HF) are effective for this purpose. researchgate.net

The acid-labile cleavage mechanism proceeds as follows:

Protonation: The carbamate oxygen is protonated by the strong acid.

Nucleophilic Attack: A nucleophile, such as the bromide ion (Br⁻) from HBr, attacks the benzylic carbon in an Sₙ2-type reaction.

Cleavage: This attack displaces the carbamic acid, forming benzyl bromide as a byproduct.

Decarboxylation: As with hydrogenolysis, the resulting carbamic acid is unstable and rapidly decarboxylates to yield the free amine and carbon dioxide. nih.gov

This method is less common due to the harsh conditions, which can lead to side reactions or cleavage of other acid-sensitive protecting groups, such as the tert-butoxycarbonyl (Boc) group. creative-peptides.com However, the differential acid lability between Cbz and Boc allows for some level of selective deprotection.

Impact of Protecting Groups on Peptide Bond Formation Kinetics

Protecting groups are essential for preventing unwanted side reactions during peptide synthesis, but they can also influence the rate of the desired peptide bond formation. ed.ac.uk The primary mechanism of this influence is steric hindrance. The bulky nature of the protecting group on the N-terminus of the activated amino acid can sterically hinder the approach of the nucleophilic amine of the growing peptide chain.

Research on coupling sterically hindered amino acids demonstrates that these reactions often require stronger coupling reagents or longer reaction times to achieve high yields. nih.gov The size and conformation of the N-terminal protecting group play a direct role in modulating the activation energy of the coupling step. Therefore, while the Cbz group is electronically suitable, its steric profile, especially when combined with a hindered amino acid like proline, is a critical factor that can negatively impact the kinetics of peptide bond formation.

Stereochemical Influences on Coupling Efficiency

The three-dimensional arrangement of atoms in amino acid derivatives, known as stereochemistry, exerts a significant influence on the efficiency of peptide bond formation. During the synthesis of 1-((Benzyloxy)carbonyl)prolylserine, the coupling of N-benzyloxycarbonyl-proline (Z-Pro) to a serine ester is a critical step where these spatial considerations become paramount. The bulky nature of the benzyloxycarbonyl protecting group, in conjunction with the rigid, cyclic structure of the proline residue, can create steric hindrance that affects the rate and success of the coupling reaction.

The stereochemistry of both the incoming protected amino acid and the amino acid ester component dictates the feasibility of the transition state required for peptide bond formation. The efficiency of this process is not solely dependent on the reactants themselves but is also influenced by the choice of coupling reagents and additives. For instance, the use of carbodiimides in the presence of additives is a common strategy to facilitate the reaction. The specific stereoisomers of the proline and serine derivatives can affect the stability of the activated intermediate and its susceptibility to nucleophilic attack by the amino group of the serine ester.

Studies have shown that the alignment of the reacting molecules is crucial. For example, coupling an L-amino acid with another L-amino acid is often more efficient than coupling an L-amino acid with a D-amino acid due to more favorable steric interactions. This preference for homochiral coupling is a well-documented phenomenon in peptide chemistry.

Table 1: Illustrative Data on Stereochemical Effects on Coupling Efficiency

| N-Protected Proline Isomer | Serine Ester Isomer | Coupling Conditions | Relative Yield (%) |

| L-Z-Pro | L-Ser-OMe | Standard | 95 |

| L-Z-Pro | D-Ser-OMe | Standard | 88 |

| D-Z-Pro | L-Ser-OMe | Standard | 87 |

| D-Z-Pro | D-Ser-OMe | Standard | 94 |

This table presents illustrative data to demonstrate the general principles of how stereochemistry can influence the yield of a peptide coupling reaction. Actual results may vary depending on specific experimental conditions.

Role of Proline in Peptide Bond Formation Rates and Epimerization Control

The unique structural characteristics of the amino acid proline play a significant role in the kinetics of peptide bond formation and in the prevention of a detrimental side reaction known as epimerization. Proline is the only proteinogenic amino acid where the side chain is covalently bonded to the α-amine, forming a rigid five-membered ring. nih.gov This cyclic structure restricts the conformational flexibility of the peptide backbone. nih.govnih.gov

A key advantage of incorporating proline into a peptide synthesis strategy is its remarkable resistance to epimerization. mdpi.com Epimerization is the undesirable conversion of an amino acid from one stereoisomer to its opposite, for example, from the L-form to the D-form. This can occur during the activation step of the carboxyl group, which is necessary for peptide bond formation. The mechanism of epimerization often involves the formation of an intermediate called an oxazolone (B7731731). mdpi.com However, the cyclic structure of proline sterically hinders the formation of this oxazolone intermediate, thus significantly suppressing the rate of epimerization. mdpi.com This makes proline a valuable component when the stereochemical integrity of the peptide is critical for its biological function.

Table 2: Representative Data on Epimerization Control

| Coupling Reaction | Activating Agent | % Epimerization |

| Z-Pro + L-Ser-OMe | DCC/HOBt | < 0.1% |

| Z-Phe + L-Gly-OMe | DCC | ~ 5% |

| Z-Ala + L-Val-OMe | HBTU | ~ 1-2% |

This table provides representative data to illustrate the low propensity of proline to undergo epimerization compared to other amino acids under typical peptide coupling conditions. Z = Benzyloxycarbonyl, Phe = Phenylalanine, Gly = Glycine, Ala = Alanine, Val = Valine, OMe = Methyl Ester, DCC = Dicyclohexylcarbodiimide (B1669883), HOBt = 1-Hydroxybenzotriazole (B26582), HBTU = 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate.

Biochemical and Enzymatic Studies Involving 1 Benzyloxy Carbonyl Prolylserine Derivatives

Enzyme Kinetics and Mechanistic Elucidation of Catalytic Hydrolysis

Kinetic studies are fundamental to understanding how enzymes function. wikipedia.org By measuring reaction rates under varying conditions, researchers can determine key parameters that describe the efficiency and mechanism of catalysis. wikipedia.orgukrbiochemjournal.org

The hydrolysis of Z-Pro-Ser derivatives by prolyl endopeptidases can be analyzed using the Michaelis-Menten kinetic model. ukrbiochemjournal.orgaps.org This model allows for the determination of the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ). Kₘ represents the substrate concentration at which the reaction rate is half of Vₘₐₓ and is an inverse measure of the substrate's affinity for the enzyme. The catalytic constant (k꜀ₐₜ), or turnover number, is calculated from Vₘₐₓ and represents the number of substrate molecules converted to product per enzyme molecule per unit time.

For example, studies on penicillin acylases hydrolyzing various N-benzyloxycarbonyl amino acid derivatives showed that changes in the amino acid side chain significantly impact both Kₘ and k꜀ₐₜ. nih.gov When the phenylacetyl group was replaced with a benzyloxycarbonyl group, the affinity of the enzymes for the substrates decreased, as indicated by higher Kₘ values. nih.gov Similar principles apply to PEPs, where the serine residue in Z-Pro-Ser would influence the kinetic parameters compared to other Z-Pro-X substrates. Kinetic data is often obtained by monitoring the release of a chromogenic or fluorogenic product over time and analyzed using graphical methods like the Lineweaver-Burk plot. ukrbiochemjournal.orgnih.gov

Table 1: Examples of Kinetic Parameters for Prolyl Endopeptidase Substrates Note: Data for the specific Z-Pro-Ser substrate is not readily available in public literature; this table presents data for analogous substrates to illustrate typical kinetic values.

| Substrate | Enzyme | Kₘ (µM) | k꜀ₐₜ (s⁻¹) | Source |

|---|---|---|---|---|

| Z-Gly-Pro-pNA | Aeromonas punctata PEP | 31-500 (range studied) | N/A | nih.gov |

| Z-Gly-Pro-AMC | Human Fibroblast Activation Protein (FAP) | >3000 pmol/min/µg (Specific Activity) | N/A | abclonal.com |

| N-benzyloxycarbonyl derivatives | Penicillin Acylase (Alcaligenes faecalis) | 80-1600 | N/A | nih.gov |

Structural studies have provided detailed maps of the PEP active site. nih.govrcsb.org The catalytic triad, typically composed of serine, histidine, and aspartate, is located within the α/β-hydrolase domain. uantwerpen.be The binding of a substrate like Z-Pro-Ser involves an induced-fit mechanism, where the enzyme undergoes a conformational change upon substrate binding to enclose the active site. nih.govresearchgate.net

Key interactions that stabilize the enzyme-substrate complex include:

Proline Recognition: The proline ring of the substrate fits into a preformed hydrophobic pocket in the active site. nih.gov Specific residues, such as Arg-618 and Asp-145 in Myxococcus xanthus PEP, are responsible for anchoring this invariant proline residue. nih.govrcsb.org

P2 Site Interaction: The benzyloxycarbonyl group (Z) at the P2 position interacts with hydrophobic residues in the enzyme. A crucial hydrogen bond is often formed between the carbonyl group of the P2 residue and the guanidinium (B1211019) group of a conserved arginine (Arg643 in porcine PEP), which facilitates hydrolysis. uantwerpen.be

Scissile Bond Positioning: The conformational change brings the scissile Pro-Ser bond into close proximity with the catalytic serine residue (e.g., Ser-533 in M. xanthus PEP), allowing for nucleophilic attack and subsequent hydrolysis. nih.gov

Advanced Analytical Characterization Techniques for Protected Dipeptides

Spectroscopic Methodologies for Structural Elucidation in Research

Spectroscopic techniques are indispensable for determining the detailed three-dimensional structure and confirming the identity of synthetic peptides.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier, non-destructive technique for investigating the conformational preferences and dynamics of dipeptides in solution. benthamdirect.com For 1-((Benzyloxy)carbonyl)prolylserine, NMR provides unparalleled insight into its solution-state structure.

Detailed analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra allows for the complete assignment of proton (¹H) and carbon (¹³C) signals. Key parameters derived from these spectra, such as chemical shifts (δ), scalar coupling constants (J-couplings), and Nuclear Overhauser Effect (NOE) correlations, are used to define the peptide's backbone and side-chain conformations. mdpi.comfrontiersin.org

The three-bond J-coupling constant between the amide proton and the alpha-proton (³JHN,Hα) is particularly informative for determining the backbone dihedral angle φ. mdpi.comresearchgate.net The measured coupling constants represent a population-weighted average of all conformers present in solution, offering a view of the conformational ensemble. mdpi.com For flexible peptides, this dynamic perspective is crucial for understanding their biological context and reactivity. mdpi.com

Typical ¹H NMR Data for a Protected Dipeptide like this compound:

| Proton Assignment | Typical Chemical Shift (δ) range (ppm) | Multiplicity | Notes |

|---|---|---|---|

| Aromatic (Cbz group) | 7.20 - 7.40 | m | Protons of the benzyl (B1604629) ring. |

| CH₂ (Cbz group) | 5.05 - 5.20 | s or m | Benzylic protons. |

| Proline α-H | 4.20 - 4.40 | dd | Coupling to β-protons. |

| Serine α-H | 4.40 - 4.60 | m | Coupling to β-protons and amide proton. |

| Proline β, γ, δ-H | 1.80 - 2.30, 3.40 - 3.70 | m | Complex multiplets from the pyrrolidine (B122466) ring. |

| Serine β-H | 3.70 - 3.90 | m | Diastereotopic protons of the serine side chain. |

| Serine NH | 6.50 - 8.50 | d | Amide proton, position is solvent dependent. |

Mass Spectrometry (MS) for Purity and Molecular Weight Determination

Mass spectrometry (MS) is a fundamental tool for the verification of synthetic products, providing highly accurate molecular weight information and an assessment of sample purity. mtoz-biolabs.commtoz-biolabs.com Soft ionization techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are routinely used for analyzing peptides, as they minimize fragmentation and allow for the detection of the intact molecular ion. nih.govucsf.edu

For this compound, high-resolution mass spectrometry (HRMS) can confirm its elemental composition by providing a mass measurement with high accuracy and precision. ucsf.edu The observed mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺, [M+Na]⁺) is compared against the theoretical calculated mass. This technique is extremely sensitive, requiring only picomole to femtomole quantities of the sample. nih.gov Furthermore, MS can detect the presence of impurities, such as deletion sequences or by-products from the coupling or deprotection steps in synthesis.

Expected Mass Spectrometry Data for this compound (C₁₆H₂₀N₂O₆):

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₆H₂₀N₂O₆ |

| Theoretical Monoisotopic Mass | 336.1321 Da |

| Expected Ion (ESI+) | [M+H]⁺ |

| Expected m/z | 337.1394 |

| Expected Ion (ESI+) | [M+Na]⁺ |

| Expected m/z | 359.1213 |

Chromatographic Separations and Purification Strategies

Chromatography is the cornerstone of peptide purification, enabling the separation of the target dipeptide from a complex mixture of reactants, by-products, and incomplete sequences. americanpeptidesociety.org

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purposes

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for both the analysis and purification of synthetic peptides. mdpi.com Reversed-phase HPLC (RP-HPLC) is particularly powerful, separating peptides based on their hydrophobicity. americanpeptidesociety.org

For this compound, a C18 silica-based column is typically employed. The separation is achieved by eluting the compound with a gradient of an organic solvent (commonly acetonitrile) in an aqueous mobile phase, usually containing an ion-pairing agent like trifluoroacetic acid (TFA). hplc.eu The hydrophobic benzyloxycarbonyl group provides significant retention on the nonpolar stationary phase.

Analytical HPLC is used to assess the purity of the final product, with detection typically performed by UV absorbance at 210-220 nm, where the peptide bond absorbs. nih.govPreparative HPLC utilizes the same principles but with larger columns and higher flow rates to isolate gram-scale quantities of the pure dipeptide from crude reaction mixtures. nih.gov

Typical RP-HPLC Parameters for this compound:

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | Linear gradient, e.g., 10-70% B over 30 minutes |

| Flow Rate | 1.0 mL/min (Analytical) |

| Detection | UV at 214 nm |

Advanced Separation Techniques for Complex Mixtures

While RP-HPLC is highly effective, complex crude mixtures containing isomers or closely related impurities may require more advanced or orthogonal separation techniques. nih.gov

Ion-Exchange Chromatography (IEC): This technique separates molecules based on their net charge. americanpeptidesociety.org By utilizing a charged stationary phase, IEC can effectively separate peptides that differ in their charged amino acid content or post-translational modifications. americanpeptidesociety.org

Size-Exclusion Chromatography (SEC): Also known as gel filtration, SEC separates molecules based on their hydrodynamic radius (size). americanpeptidesociety.org It is particularly useful for removing aggregates or separating peptides of significantly different molecular weights. americanpeptidesociety.org

Mixed-Mode Chromatography (MMC): This advanced approach uses stationary phases functionalized with ligands capable of multiple interaction modes (e.g., hydrophobic and ion-exchange). mdpi.com MMC provides unique selectivity and can often resolve impurities that co-elute in a standard RP-HPLC separation. mdpi.com

Ultra-Performance Liquid Chromatography (UPLC): UPLC utilizes columns with smaller particle sizes (<2 µm) and higher pressures to achieve significantly greater resolution and faster separation times compared to traditional HPLC. This high resolving power is especially beneficial for separating structurally similar peptide isomers. nih.gov

The selection of a specific technique or a combination of methods depends on the nature of the impurities present in the synthetic mixture of this compound.

Applications in Chemical Biology and Material Science Research

Utilization as Building Blocks for Bioactive Molecule Synthesis

The Cbz-Pro-Ser moiety is a valuable starting point for the synthesis of a wide array of bioactive molecules, ranging from peptide-based drugs to intricate peptidomimetics.

The structural framework of 1-((Benzyloxy)carbonyl)prolylserine is frequently employed as a foundational scaffold for the development of peptide ligands and other pharmacological agents. The benzyloxycarbonyl (Cbz) group, while serving as a protecting group in peptide synthesis, can also contribute to the biological activity of the final molecule. nih.gov For instance, the Cbz group can influence the metabolic stability and cell permeability of a drug candidate. nih.gov

The proline-serine sequence itself provides a specific conformational constraint that can be crucial for binding to biological targets. This dipeptide unit can be incorporated into larger peptide chains to create ligands for various receptors and enzymes. frontiersin.org The synthesis of such molecules often involves standard peptide coupling techniques where the Cbz-Pro-Ser unit is either elongated or coupled to other fragments. nih.gov

Table 1: Examples of Bioactive Molecules Incorporating a Pro-Ser Motif

| Molecule Class | Target | Significance |

|---|---|---|

| Peptide Ligands | G-protein coupled receptors (GPCRs) | Modulation of cellular signaling pathways. |

| Enzyme Inhibitors | Proteases, Kinases | Therapeutic intervention in various diseases. nih.gov |

To overcome the limitations of natural peptides, such as susceptibility to enzymatic degradation and poor bioavailability, researchers often design peptidomimetics and cyclic peptides. nih.gov this compound serves as an excellent precursor for these endeavors. The proline residue induces a turn-like structure, which is a favorable conformation for cyclization. msu.edu

The synthesis of cyclic peptides from Cbz-Pro-Ser can be achieved through various chemical strategies, including the formation of amide bonds between the N- and C-termini or through side-chain to side-chain or side-chain to backbone cyclization. nih.gov These cyclic structures often exhibit enhanced stability and receptor-binding affinity due to their conformationally restricted nature. plos.org Furthermore, the serine hydroxyl group can be modified to introduce non-peptidic linkages, leading to the creation of diverse peptidomimetic scaffolds. nih.gov

Role in Studying Protein Folding and Conformational Dynamics

The process of how a linear polypeptide chain folds into a functional three-dimensional protein remains a fundamental question in biology. scielo.org.ar Small, conformationally defined peptides like Cbz-Pro-Ser are valuable models for investigating the principles of protein folding and dynamics. unica.it The proline residue, with its cyclic side chain, significantly restricts the conformational freedom of the peptide backbone, making it an excellent probe for studying the formation of turns and loops, which are critical elements of protein architecture. msu.edu

Spectroscopic techniques, such as circular dichroism (CD) and nuclear magnetic resonance (NMR), are often employed to study the conformational preferences of Cbz-Pro-Ser and its derivatives in different solvent environments. unica.it These studies provide insights into the local interactions that govern the initial stages of protein folding. While molecular chaperones can assist in the folding process in vivo, the fundamental principles are the same. scielo.org.armdpi.com

Potential in Developing Enzyme Assays and High-Throughput Screening Platforms

The development of robust and efficient enzyme assays is crucial for drug discovery and diagnostics. nih.govresearchgate.net Derivatives of this compound can be designed as substrates for specific enzymes, particularly proteases. The Cbz group can be useful in this context, and enzymatic cleavage of the peptide bond can be monitored by various detection methods. google.com

Furthermore, in the realm of high-throughput screening (HTS), large libraries of compounds are tested to identify potential drug leads. sci-hub.se Cbz-Pro-Ser can be incorporated into combinatorial libraries of peptides or peptidomimetics. nih.gov These libraries can then be screened against various biological targets to identify molecules with desired activities. The development of advanced screening platforms, such as those utilizing fluorescence-based readouts or mass spectrometry, has significantly accelerated the discovery process. nih.govnorthwestern.edu

Table 2: Applications of Cbz-Pro-Ser in Assay Development and Screening

| Application Area | Specific Use | Key Advantage |

|---|---|---|

| Enzyme Assays | Protease substrate | Defined cleavage site for activity monitoring. |

| High-Throughput Screening | Component of combinatorial libraries | Access to a wide chemical space for hit identification. nih.gov |

Future Perspectives and Unexplored Research Avenues

Novel Synthetic Approaches and Catalyst Development

The synthesis of dipeptides, including Z-Pro-Ser, has traditionally relied on well-established methods, but the field is evolving towards more efficient, sustainable, and innovative strategies. Future research will likely focus on overcoming the limitations of current practices, which often involve hazardous solvents like N,N-dimethylformamide (DMF) and generate significant waste.

Emerging strategies that could revolutionize the synthesis of Z-Pro-Ser include:

Organocatalysis : The development of small molecule organocatalysts presents a significant leap forward. Researchers have designed macrocyclic diselenide catalysts that activate carboxylic acids and facilitate amide bond formation with high efficiency and minimal racemization, even in greener solvents like acetonitrile. Another approach uses a dual catalytic system with a diselenide catalyst and a phosphetane (B12648431) oxide, driven by phenylsilane (B129415) and molecular oxygen, showcasing a move towards redox-neutral processes. A recently developed organocatalyst, Cat-Se, can catalyze the synthesis of dipeptides in 30-40 minutes under mild light irradiation with excellent yields and stereochemical integrity.

Enzymatic Synthesis : Biocatalysis offers a highly specific and environmentally benign alternative. Aminopeptidases, such as the one from Streptomyces septatus TH-2 (SSAP), have been shown to synthesize various dipeptides from non-N-protected amino acids in methanol. The specificity of such enzymes could be harnessed for the direct coupling of benzyloxycarbonyl-proline with a serine ester, potentially reducing the need for extensive protecting group manipulation and purification steps.

Advanced Ligation Techniques : For the incorporation of the Z-Pro-Ser motif into larger peptides and proteins, novel ligation methods are key. While Native Chemical Ligation (NCL) is a powerful tool for joining unprotected peptide segments, its reliance on an N-terminal cysteine can be limiting. Future work could adapt other techniques for this purpose, such as Ser/Thr ligation, which allows for bond formation at serine or threonine residues, or α-ketoacid-hydroxylamine (KAHA) ligation. These methods expand the toolkit for creating complex protein structures containing the Pro-Ser sequence.

Machine Learning in Catalyst Design : A frontier in catalyst development is the use of machine learning to predict and optimize catalyst performance. By creating large training sets of peptide catalysts and using computational models to represent their structural and electronic features, researchers can rapidly identify novel catalysts with enhanced stereoselectivity and reactivity for specific peptide couplings. This approach could accelerate the discovery of bespoke catalysts for the high-yield synthesis of Z-Pro-Ser.

Table 1: Comparison of Synthetic Approaches for 1-((Benzyloxy)carbonyl)prolylserine This interactive table compares traditional methods with novel approaches for the synthesis of Z-Pro-Ser.

| Approach | Key Principle | Potential Advantages for Z-Pro-Ser Synthesis | Associated Challenges | Relevant Catalyst Types |

|---|---|---|---|---|

| Traditional LPPS/SPPS | Stepwise addition of protected amino acids in solution or on a solid support. | Well-established and versatile. | High waste generation, use of hazardous solvents (DMF), potential for racemization. | Carbodiimides, phosphonium/uronium salts. |

| Organocatalysis | Use of small organic molecules to catalyze the amide bond formation. | Reduced metal contamination, use of greener solvents, high efficiency, and stereoselectivity. | Catalyst may require multi-step synthesis; optimization for specific substrates needed. | Urea-based diselenides, phosphines. |

| Enzymatic Synthesis | Biocatalysis using enzymes like proteases or aminopeptidases in reverse. | High specificity, mild reaction conditions, environmentally benign. | Limited substrate scope, potential for product hydrolysis, enzyme stability. | Aminopeptidases, Thermolysin. |

| Chemical Ligation | Convergent synthesis by joining peptide fragments (for incorporating Z-Pro-Ser). | Efficient synthesis of larger peptides, aqueous reaction conditions. | Requires specific terminal functional groups (e.g., thioester, Cys, Ser). | N/A (reaction-dependent). |

Investigation of Advanced Biological Roles and Interactions

While Z-Pro-Ser is primarily known as a synthetic intermediate, the broader family of dipeptides exhibits a vast range of biological activities, including roles as neurotransmitters, hormones, and antibacterial agents. The future exploration of Z-Pro-Ser's biological functions remains a largely untapped field of research. Given that even simple dipeptides can self-assemble into complex biomaterials like hydrogels, the potential applications are extensive.

Unexplored research avenues include:

Bioactivity Screening : A primary step would be to screen Z-Pro-Ser for various biological activities. Based on the functions of other dipeptides, potential areas of interest include anti-proliferative, neuroprotective, or anti-inflammatory effects. The Pro-Ser sequence is a common motif in proteins involved in signaling and structural roles, suggesting the dipeptide itself could have intrinsic signaling capabilities.

Protein-Protein Interaction Modulation : The Pro-Ser motif is critical in many protein structures. The Z-Pro-Ser dipeptide could be investigated as a potential modulator of protein-protein interactions. Computational tools, such as the Protein Interaction Z Score Assessment (PIZSA) server, could be used to perform initial in silico screening to identify potential protein targets where the dipeptide might bind and exert a biological effect. For example, it could be tested for its ability to interact with enzymes like Janus kinases (JAKs) or inhibit proteases involved in coagulation, such as Factor Xa, where serpin-protease interactions are crucial.

Biomaterial Development : Minimalistic dipeptides are gaining significant attention for their ability to form stable, injectable hydrogels through noncovalent interactions. These hydrogels are biocompatible, biodegradable, and have tunable mechanical properties, making them excellent candidates for drug delivery, tissue engineering, and wound healing. Future research could focus on the self-assembly properties of Z-Pro-Ser and its derivatives to create novel biomaterials. The benzyloxycarbonyl group could provide π-π stacking interactions to stabilize the hydrogel network.

Table 2: Potential Biological Roles of Z-Pro-Ser and Investigative Methods This interactive table outlines unexplored biological roles for Z-Pro-Ser and the corresponding research methodologies.

| Potential Biological Role | Hypothesis | Suggested Investigative Approach | Key Experimental Techniques |

|---|

| Cell Signaling | The Pro-Ser motif may allow the dipeptide to act as a signaling molecule, mimicking or disrupting natural pathways. | In vitro cell

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.